2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is of significant interest due to its potential biological and pharmacological activities
Mechanism of Action
Target of Action
Similar compounds have been synthesized for their analgesic properties , suggesting potential targets could be pain receptors or pathways.
Mode of Action
It’s known that the compound’s structure plays a crucial role in its analgesic activity . The transition from structurally similar compounds was generally accompanied by some decrease in analgesic activity .
Result of Action
The results of pharmacological studies identified compounds in the study series with marked analgesic properties . The transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with isobutylamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 2-oxo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide.
Reduction: Formation of 2-hydroxy-4-hydroxy-4H-pyrido[1,2-a]pyrimidine-3-carboxamide.
Substitution: Formation of various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be compared with other similar compounds such as:
4-hydroxy-2-quinolones: These compounds share a similar core structure but differ in the position and nature of substituents.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have a quinoline core instead of a pyridopyrimidine core and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over similar compounds in certain applications.
Properties
IUPAC Name |
2-hydroxy-N-(2-methylpropyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)7-14-11(17)10-12(18)15-9-5-3-4-6-16(9)13(10)19/h3-6,8,18H,7H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJHVIDWYMMDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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